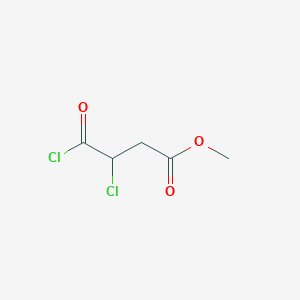

Methyl 3,4-dichloro-4-oxobutanoate

Description

Properties

Molecular Formula |

C5H6Cl2O3 |

|---|---|

Molecular Weight |

185.00 g/mol |

IUPAC Name |

methyl 3,4-dichloro-4-oxobutanoate |

InChI |

InChI=1S/C5H6Cl2O3/c1-10-4(8)2-3(6)5(7)9/h3H,2H2,1H3 |

InChI Key |

QEKOOHCMULGGEI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dichloro-4-oxobutanoate can be synthesized through the chlorination of methyl 4-oxobutanoate. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atoms at the 3 and 4 positions of the butanoate chain .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-4-oxobutanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Esterification: The ester group can react with alcohols to form different esters.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Esterification: Alcohols in the presence of acid catalysts.

Major Products

Nucleophilic substitution: Substituted derivatives with various functional groups.

Reduction: Methyl 3,4-dichloro-4-hydroxybutanoate.

Esterification: Different esters depending on the alcohol used.

Scientific Research Applications

Methyl 3,4-dichloro-4-oxobutanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

Material Science: Used in the preparation of specialized polymers and materials.

Mechanism of Action

The mechanism of action of methyl 3,4-dichloro-4-oxobutanoate involves its reactivity as both an ester and a ketone. The ester group can undergo hydrolysis, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of the chlorine atoms, which can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 3,4-dichloro-4-oxobutanoate, the following structurally related esters are analyzed (Table 1):

Table 1: Comparative Analysis of this compound and Analogous Esters

Key Findings :

Substituent Effects: The introduction of chlorine atoms at the 3- and 4-positions (as in this compound) significantly increases electrophilicity compared to non-halogenated esters like methyl salicylate. This property facilitates its use in reactions requiring electron-deficient substrates, such as Michael additions . Aryl-substituted derivatives (e.g., compounds 2m and 2o) exhibit enhanced stability under UV exposure due to aromatic conjugation, whereas this compound may degrade faster under similar conditions due to the absence of aromatic stabilization .

Functional Group Influence: The ketone group at the 4-position in this compound distinguishes it from esters like methyl palmitate (lacking a ketone) and methyl salicylate (containing a phenolic hydroxyl group). This ketone enables participation in keto-enol tautomerism, broadening its utility in synthesizing heterocyclic compounds .

Applications: Unlike methyl salicylate (used in cosmetics) or methyl palmitate (biofuel additive), this compound and its halogenated analogs are niche intermediates in agrochemical synthesis. For example, compound 2o’s dichlorophenyl group correlates with pesticidal activity observed in structurally similar organochlorides .

Physical Properties: this compound’s lower molecular weight (197.01 g/mol) compared to aryl-substituted analogs (e.g., 337.46 g/mol for 2m) suggests higher volatility, which may limit its use in high-temperature applications unless stabilized .

Q & A

Q. Basic

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation. Ensure containers are sealed with PTFE-lined caps .

What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Q. Advanced

- NMR : Assign peaks using ¹H, ¹³C, and 2D-COSY/HMQC to resolve overlapping signals (e.g., carbonyl vs. chlorinated carbons). For discrepancies, compare with computed spectra (DFT/B3LYP/6-31G*) .

- Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular weight (C₅H₆Cl₂O₃, calc. 196.97 g/mol). Cross-validate with isotopic patterns for chlorine .

- Contradiction resolution : Re-crystallize the compound to ensure purity and re-run spectra under standardized conditions (e.g., solvent, temperature) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- Database tools : Utilize PISTACHIO and REAXYS to predict reaction pathways. For example, model the nucleophilic attack at the β-keto position using Gaussian09 with solvent effects (SMD model) .

- Mechanistic insights : Calculate activation energies for Cl⁻ displacement vs. keto-enol tautomerization. Compare with experimental kinetics (e.g., Arrhenius plots) .

What strategies improve the stability of this compound during long-term storage?

Q. Basic

- Degradation factors : Hydrolysis (moisture) and thermal decomposition.

- Mitigation : Store under anhydrous conditions (molecular sieves) and avoid exposure to light. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring .

How do steric and electronic effects influence the regioselectivity of this compound in cyclization reactions?

Q. Advanced

- Steric effects : The 3,4-dichloro groups hinder nucleophilic attack at C-3, favoring reactivity at the less hindered C-4 position.

- Electronic effects : The electron-withdrawing Cl atoms increase electrophilicity at the β-keto carbonyl, promoting enolate formation. Validate via Hammett plots or DFT-calculated partial charges .

What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Q. Advanced

- Heat management : Exothermic chlorination requires jacketed reactors with precise temperature control (–10°C to 5°C) .

- Purification : Switch from column chromatography to fractional distillation or recrystallization (ethanol/water) for large batches.

- Safety : Implement in-line FTIR for real-time monitoring of hazardous intermediates (e.g., acyl chlorides) .

How can researchers differentiate between keto-enol tautomers of this compound using spectroscopic methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.